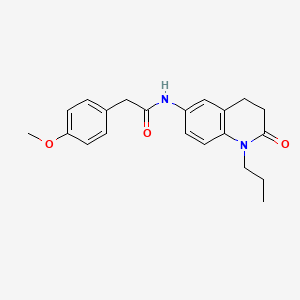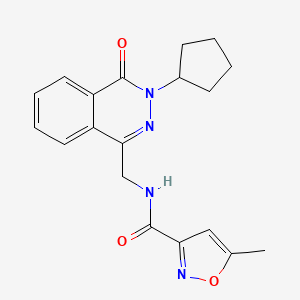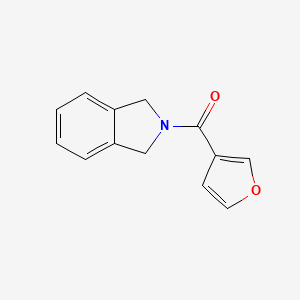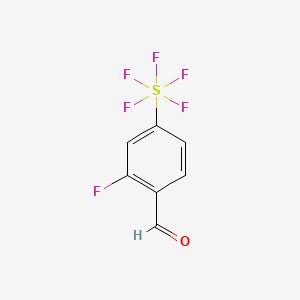
2-(4-methoxyphenyl)-N~1~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-methoxyphenyl)-N~1~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)acetamide is a chemical entity that appears to be related to a class of compounds known as 2-(quinolin-4-yloxy)acetamides. These compounds have been identified as potent inhibitors of Mycobacterium tuberculosis growth, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.05 μM. They have been found to be active against drug-resistant strains of tuberculosis and exhibit low toxicity to certain cell lines, as well as intracellular activity against infected macrophages .
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, has been reported using a multicomponent reaction involving 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid. This process includes an initial interaction of the starting materials in acetonitrile followed by intramolecular cyclization in refluxing acetic acid. The method is noted for its use of readily available materials, atom economy, and straightforward work-up procedure . Although the exact synthesis of 2-(4-methoxyphenyl)-N~1~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)acetamide is not detailed, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H, 13C, 2D-NMR, IR spectroscopy, and high-resolution mass spectrometry . These techniques allow for the confirmation of the molecular framework and the identification of functional groups present in the compound. The presence of a methoxyphenyl group and a tetrahydroquinoline moiety suggests a complex structure with potential for significant biological activity.
Chemical Reactions Analysis
While the specific chemical reactions of 2-(4-methoxyphenyl)-N~1~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)acetamide are not described, the related 2-(quinolin-4-yloxy)acetamides have shown activity against Mycobacterium tuberculosis, indicating that they may undergo bioactive interactions within bacterial cells. These interactions could involve binding to specific proteins or interfering with essential biochemical pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided. However, the related 2-(quinolin-4-yloxy)acetamides have been shown to possess favorable properties for drug development, such as low risk of drug-drug interactions and no sign of cardiac toxicity in zebrafish models at concentrations up to 5 μM. These properties suggest a compound that is both biologically active and potentially safe for therapeutic use .
科学的研究の応用
Anion Coordination and Spatial Orientations
Research has shown that amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrate interesting anion coordination behaviors. These compounds can adopt different spatial orientations, including a tweezer-like geometry, which facilitates the formation of channel-like structures through self-assembly. This characteristic makes them suitable for studies on molecular interactions and self-assembly processes (Kalita & Baruah, 2010).
Crystal Structures and Co-crystal Formation
Another aspect of scientific interest is the formation of co-crystals and salts with quinoline derivatives having an amide bond. These structures, formed with aromatic diols, highlight the potential of these compounds in the development of new crystalline materials with tailored properties. Such research aids in understanding molecular packing and interactions in solid states (Karmakar, Kalita, & Baruah, 2009).
Structural Aspects and Properties of Salt and Inclusion Compounds
Further studies into the structural aspects of isoquinoline derivatives reveal their ability to form gels and crystalline solids upon treatment with different mineral acids. This gel formation, influenced by the planarity of anions, opens up avenues for research into new materials with potential applications in drug delivery systems and material science (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Antimicrobial Activities
On the synthesis front, the creation of novel acetamide derivatives showcases the broad applicability of these compounds. Through the synthesis and characterization of a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, researchers have demonstrated promising antibacterial and antifungal activities. This highlights the compound's potential as a basis for developing new antimicrobial agents (Debnath & Ganguly, 2015).
Fluorescence Properties and Labeling Applications
The fluorescence properties of certain derivatives, such as 6-methoxy-4-quinolone, underline the utility of these compounds in biomedical analysis. Their strong fluorescence in a wide pH range makes them excellent candidates for use as fluorescent labeling reagents, offering new tools for scientific research in cellular and molecular biology (Hirano et al., 2004).
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-23-19-10-7-17(14-16(19)6-11-21(23)25)22-20(24)13-15-4-8-18(26-2)9-5-15/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMMXHKRDCKNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2531684.png)
![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)



![[1-(Piperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B2531689.png)

![7,8-dimethyl-5-(pyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2531691.png)
![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531694.png)
![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)
![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)
![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)